Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Catalog No.
S1482126
CAS No.
14133-35-8
M.F
C7H16ClNO5
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

CAS Number

14133-35-8

Product Name

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

IUPAC Name

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1

InChI Key

UMFRURBOSLCTIW-FEFNGDHTSA-N

SMILES

COC1C(C(C(C(O1)CO)O)N)O.Cl

Canonical SMILES

COC1C(C(C(C(O1)CO)O)N)O.Cl

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl

Antioxidant Properties:

MADM-HCl has been studied for its potential antioxidant properties. In cell culture studies, it has been shown to protect cells from damage caused by lipid peroxidation and protein oxidation. It also inhibits the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are harmful to cells [].

Catalase Inhibition:

MADM-HCl has been identified as an inhibitor of the enzyme catalase. Catalase is an important antioxidant enzyme that helps break down hydrogen peroxide, a reactive oxygen species. Inhibition of catalase by MADM-HCl may contribute to its observed antioxidant activity.

Antibacterial Effects:

Studies have shown that MADM-HCl can inhibit the growth of bacteria in aerobic environments. Additionally, it has been shown to inhibit the activity of catalase and superoxide dismutase, which are enzymes involved in bacterial defense against oxidative stress.

Other Research Areas:

Research on MADM-HCl is ongoing, and it is being explored in other areas of scientific research. For example, a study has investigated the importance of the nitrogen protecting group on the stereoselectivity of MADM-HCl [].

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a derivative of mannose, characterized by the presence of an amino group at the 3-position and a methyl ether at the anomeric position. Its chemical formula is C6_6H13_{13}ClN\O5_5, and it is commonly used in biochemical research and organic synthesis due to its unique structural properties. This compound plays a significant role in the study of glycosylation reactions and carbohydrate chemistry, making it valuable for various applications in proteomics and glycobiology .

The specific mechanism of action of Methyl D-Mannosamine Hydrochloride depends on the intended application. Here are two potential scenarios:

  • Glycosidase inhibitor: When used as a glycosidase inhibitor, Methyl D-Mannosamine can mimic the natural substrate of the enzyme. The enzyme binds to the modified sugar but cannot cleave the glycosidic bond due to the absence of the hydroxyl group at C-3. This inhibits the enzyme's activity and potentially disrupts specific cellular processes [2].
  • Drug development: In drug development, the mechanism of action would depend on the specific drug design and its target molecule. Methyl D-Mannosamine could interact with receptors or enzymes through hydrogen bonding or other interactions due to
Typical of sugar derivatives. These include:

  • N-acylation: The amino group can be acylated to form amides, which can alter the compound's solubility and reactivity.
  • Glycosylation reactions: It can serve as a glycosyl donor or acceptor in synthetic pathways, facilitating the formation of glycosidic bonds with other sugars or aglycones.
  • Reduction reactions: The hydroxyl groups can undergo reduction to form corresponding alcohols or deoxygenated derivatives, expanding its utility in synthetic organic chemistry .

Research indicates that methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride exhibits biological activity, particularly in its role as a substrate for various enzymes involved in glycosylation processes. It has been shown to influence cell signaling pathways and may be involved in the modulation of immune responses. Its structural similarity to natural sugars allows it to interact with lectins and other carbohydrate-binding proteins, potentially affecting cellular interactions and functions .

The synthesis of methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can be achieved through several methods:

  • Direct Amination: Starting from methyl α-D-mannopyranoside, amination can be performed using ammonia or amine derivatives under acidic conditions.
  • Protective Group Strategy: The synthesis may involve protecting the hydroxyl groups followed by selective amination at the 3-position, followed by deprotection to yield the final product .
  • Stereocontrolled Synthesis: Advanced methods utilize thioglycoside donors for stereocontrolled synthesis, ensuring the correct configuration at the anomeric center .

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride finds applications in:

  • Biochemical Research: Used as a substrate in enzyme assays to study glycosyltransferases and related enzymes.
  • Glycobiology: Investigated for its role in cell-cell recognition processes and immune modulation.
  • Synthetic Chemistry: Employed as a building block for synthesizing more complex carbohydrate structures or glycoproteins .

Interaction studies have revealed that methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can bind to various lectins and carbohydrate-binding proteins. These interactions are crucial for understanding how modified sugars influence biological processes such as cell adhesion, signaling, and pathogen recognition. The compound's ability to mimic natural sugars allows researchers to explore its potential therapeutic effects in modulating immune responses or inhibiting pathogen-host interactions .

Several compounds share structural similarities with methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
Methyl 3-amino-3-deoxy-β-D-galactopyranosideβ-anomeric configurationDifferent stereochemistry affects biological activity
Methyl α-D-glucopyranosideNo amino group; only hydroxylsCommonly used as a standard sugar
Methyl 2-amino-2-deoxy-D-glucoseAmino group at position 2Important for studying glucosamine pathways

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride stands out due to its specific amino substitution at position 3, which influences its reactivity and biological interactions significantly compared to other similar compounds .

Dates

Modify: 2023-09-16

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